2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

CYP2A6 inhibition Enzyme kinetics Drug metabolism

6-Bromo-4,4-dimethylchroman-2-one (CAS 164012-31-1) offers a unique dihydrocoumarin scaffold with 4,4-dimethyl steric hindrance to block metabolic epoxidation and a 6-bromo handle for Suzuki-Miyaura cross-coupling. Exhibits moderate CYP2A6 inhibition (Ki = 200 nM). Ideal for SAR studies, fluorescent probe synthesis, and as a safer in vivo probe versus hepatotoxic coumarin. Inquire for bulk research quantities.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 164012-31-1
Cat. No. B1322498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-
CAS164012-31-1
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1(CC(=O)OC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3
InChIKeyZMEGAKQYQYQIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin (CAS 164012-31-1): A Defined 3,4-Dihydrocoumarin Scaffold for Selective CYP2A6 Modulation and Cross-Coupling Chemistry


2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS 164012-31-1) is a synthetic 3,4-dihydrocoumarin derivative bearing a geminal dimethyl substitution at C4 and a bromine atom at C6. This compound belongs to the dihydrobenzopyranone class and is structurally distinct from fully aromatic coumarins due to saturation at the 3,4-bond . The 4,4-dimethyl group introduces steric hindrance, while the 6-bromo substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions [1]. Its molecular formula is C11H11BrO2 (MW 255.11 g/mol), and it is commercially available as a research chemical .

Why 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin Cannot Be Replaced by Simple Coumarin or Halogen Analogs


Substitution with unsubstituted coumarin, 3,4-dihydrocoumarin, or even 6-chloro or 6-fluoro analogs leads to significant functional divergence due to three interdependent structural features: (i) the 4,4-dimethyl group prevents metabolic epoxidation at the 3,4-position, a key toxification pathway for coumarin [1]; (ii) the 6-bromo atom enables Suzuki-Miyaura cross-coupling with markedly different reactivity compared to chloro or iodo analogs [2]; and (iii) the combination of 4,4-dimethyl and 6-bromo substituents yields a unique CYP2A6 inhibition profile that cannot be predicted from mono-substituted variants [3]. These features are quantitatively delineated in the evidence below.

Quantitative Differentiation of 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin: Head-to-Head and Cross-Study Comparisons


CYP2A6 Inhibition: 6-Bromo vs. 6-Chloro Analog vs. Methoxsalen

The 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin exhibits a Ki of 200 nM for human CYP2A6 (coumarin 7-hydroxylation assay) [1]. In contrast, the 6-chloro analog (6-chloro-4,4-dimethyl-3,4-dihydrocoumarin) displays an IC50 of 130 nM under similar conditions [2], while the clinical CYP2A6 inhibitor methoxsalen has a reported Ki of 800 nM [3]. The 6-bromo derivative is approximately 5.3-fold less potent than the 6-chloro analog but 4-fold more potent than methoxsalen, positioning it as a moderately potent CYP2A6 inhibitor with a distinct halogen-dependent activity profile.

CYP2A6 inhibition Enzyme kinetics Drug metabolism

Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro/Iodo Analogs

The 6-bromo substituent in 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin serves as an optimal leaving group for Suzuki-Miyaura cross-coupling, enabling efficient synthesis of 6-arylcoumarin derivatives [1]. In the prototypical reaction with phenylboronic acid, the 6-bromo compound consistently affords coupled products in 60–71% yield under standard Pd-catalyzed conditions [2]. This reactivity profile is intermediate between the less reactive 6-chloro analog (requiring harsher conditions) and the more labile 6-iodo analog (prone to dehalogenation).

Cross-coupling Synthetic methodology Halogen reactivity

Reduced Epoxide Formation Potential: 3,4-Dihydro vs. Coumarin

Coumarin is metabolized to a 3,4-epoxide intermediate, which is implicated in hepatotoxicity. In contrast, 3,4-dihydrocoumarin lacks the 3,4-double bond and is not expected to form this reactive epoxide [1]. The 4,4-dimethyl substitution further blocks any potential oxidation at this site, eliminating the metabolic liability associated with the parent coumarin scaffold .

Metabolic stability Toxicology Structural alert

Prioritized Application Scenarios for 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin Based on Quantitative Differentiation


CYP2A6 Selectivity and Halogen-Dependent Potency Profiling

The compound's moderate CYP2A6 inhibition (Ki = 200 nM) and its distinct potency relative to the 6-chloro analog (IC50 = 130 nM) make it a valuable tool for structure-activity relationship (SAR) studies exploring halogen effects on CYP2A6 inhibition [1]. Researchers seeking to avoid the potent, non-selective inhibition of methoxsalen can use this compound as a more controlled starting point for developing selective CYP2A6 modulators [2].

Suzuki-Miyaura Cross-Coupling Partner for 6-Arylcoumarin Library Synthesis

The 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling to generate 6-arylcoumarins, a class of compounds with demonstrated progesterone receptor antagonist activity [3]. With reported coupling yields of 60–71%, this intermediate is well-suited for parallel synthesis and medicinal chemistry campaigns targeting nuclear receptors or fluorescent probes [4].

Metabolically Stable Scaffold for In Vivo Probe Development

The 3,4-dihydro structure and 4,4-dimethyl substitution eliminate the 3,4-epoxide formation pathway that underlies coumarin hepatotoxicity [5]. This reduced metabolic liability makes the compound a preferred scaffold when developing in vivo chemical probes or when studying CYP2A6-mediated metabolism without confounding toxicity signals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.